3-Ethoxy-1-isopropylnaphthalene
Description
3-Ethoxy-1-isopropylnaphthalene is a substituted naphthalene derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 1-position of the naphthalene ring. This compound is of interest in organic synthesis and materials science due to the steric and electronic effects imparted by its substituents. Its structural analogs, such as methylnaphthalenes and halogenated naphthalenes, are better documented .
Properties
Molecular Formula |
C15H18O |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3-ethoxy-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C15H18O/c1-4-16-13-9-12-7-5-6-8-14(12)15(10-13)11(2)3/h5-11H,4H2,1-3H3 |
InChI Key |
DACSBDFOOQBFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C(=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-isopropylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the ethoxy group can be introduced via the Williamson ether synthesis, where an ethoxide ion reacts with a suitable naphthalene derivative. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-isopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
3-Ethoxy-1-isopropylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-isopropylnaphthalene involves its interaction with specific molecular targets. The ethoxy and isopropyl groups influence its binding affinity and reactivity with enzymes and receptors. The pathways involved often include modulation of enzymatic activity and alteration of cellular signaling processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-Ethoxy-1-isopropylnaphthalene with structurally related compounds from the provided evidence:
Key Observations:
- Substituent Influence : The ethoxy and isopropyl groups in This compound likely reduce water solubility compared to hydroxylated analogs (e.g., Naphthalene-1-ol) due to decreased polarity. Methyl and fluoro substituents, as seen in other analogs, alter volatility and reactivity .
Biological Activity
3-Ethoxy-1-isopropylnaphthalene is an organic compound that has garnered interest in various fields, particularly in biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C13H16O
- Molecular Weight : 188.27 g/mol
- CAS Number : 60786-58-5
The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes and receptors. Its structure allows for potential binding to various biological macromolecules, influencing metabolic pathways and physiological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Receptor Modulation : It can modulate the activity of certain receptors, potentially affecting signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in certain biological models.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations.
-
Cytotoxicity Assessment :
- In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis, suggesting its potential as an anticancer agent.
-
Anti-inflammatory Activity :
- Research demonstrated that the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
